Trans-10-octadecenoic acid can be synthesized through various methods, including:
The synthesis typically requires specific catalysts and conditions to ensure the formation of the trans double bond at the desired position. The purity of synthesized trans-10-octadecenoic acid can be confirmed using techniques like infrared spectroscopy and melting point analysis.
The molecular formula for trans-10-octadecenoic acid is , indicating it has 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms.
Trans-10-octadecenoic acid participates in various chemical reactions typical for unsaturated fatty acids:
The reactivity of trans-10-octadecenoic acid is influenced by its double bond configuration; trans double bonds are generally more stable than cis double bonds, affecting their reactivity patterns.
The mechanism by which trans-10-octadecenoic acid affects biological systems involves its incorporation into cell membranes and its influence on lipid metabolism:
Research has shown that when infused into dairy cows, trans-10-octadecenoic acid does not lead to significant changes in milk fat yield or composition, suggesting a complex interaction with metabolic pathways .
Relevant data indicates that its physical state and stability can influence its applications in food science and nutrition.
Trans-10-octadecenoic acid has several scientific uses:
trans-10-Octadecenoic acid (trans-10 18:1) is a key intermediate in ruminal biohydrogenation (BH), the microbial process that saturates dietary unsaturated fatty acids in ruminants. Under standard conditions, linoleic acid (cis-9,cis-12 18:2) undergoes BH via the "trans-11 pathway," producing trans-11 18:1 (vaccenic acid) and subsequently cis-9,trans-11 conjugated linoleic acid (CLA). However, dietary perturbations—particularly high-starch/low-fiber rations or supplementation with unsaturated lipids—trigger a metabolic shift toward the "trans-10 pathway." In this alternative route, linoleic acid isomerizes to trans-10,cis-12 CLA, which is rapidly reduced to trans-10 18:1 [5] [7]. This shift is mediated by rumen microbiota alterations, including declines in Fibrobacter spp. and increases in Lachnospiraceae NK3A20 group members [5].
Table 1: Microbial Community Shifts During trans-10 Biohydrogenation Pathway Induction
Taxonomic Group | Change During t10-Shift | Putative Role |
---|---|---|
Fibrobacter spp. | Decreased abundance | Cellulose degradation |
Lachnospiraceae NK3A20 | Increased abundance | Starch metabolism, t10-CLA production |
[Eubacterium] coprostanoligenes | Increased abundance | Bile acid metabolism, t10-CLA link |
Megasphaera elsdenii | Variable response | Acid tolerance, CLA isomerization |
Dietary factors directly modulate this pathway: Fish oil supplementation (1% w/w) elevates duodenal trans-10 18:1 flow by 38% in cattle fed corn oil, while high-starch substrates (35% dietary starch) increase ruminal trans-10 18:1 yield by >200% compared to low-starch controls [7] [9]. The t10-shift is biochemically characterized by the trans-10 index: (trans-10 18:1 + trans-10,cis-12 CLA) / (trans-11 18:1 + cis-9,trans-11 CLA). Values >1 indicate active t10-pathway dominance, correlating with milk fat depression (MFD) in dairy cows [4] [5].
Unlike trans-10,cis-12 CLA, which potently inhibits mammary lipogenesis, trans-10 18:1 itself shows no direct antilipogenic activity. In lactating cows, abomasal infusion of trans-10 18:1 (43 g/day) does not alter milk fat yield or lipogenic gene expression (FASN, SCD1, LPL), despite efficient incorporation into milk triglycerides (15% transfer efficiency) [2]. Similarly, murine studies confirm that trans-10 18:1 does not suppress SREBP1c or PPARγ expression in mammary tissue, unlike trans-10,cis-12 CLA [3].
Trans-10 18:1 assimilation into milk lipids follows kinetic partitioning: 65–70% incorporates into triacylglycerols, 20–25% into phospholipids, and 5–10% into cholesterol esters. This distribution mirrors vaccenic acid (trans-11 18:1) but contrasts with trans-10,cis-12 CLA, which preferentially partitions into phospholipids (40–50%) due to its signaling function [3] [4]. The relationship between milk trans-10 18:1 and fat concentration is nonlinear and diagnostic:
Table 2: Mammary Gland Handling of trans-10 18:1 vs. Related Isomers
Parameter | trans-10 18:1 | trans-11 18:1 (Vaccenic Acid) | trans-10,cis-12 CLA |
---|---|---|---|
Milk transfer efficiency | 15 ± 1% | 22 ± 3% | 23 ± 5% |
Primary lipid fraction | Triacylglycerols | Triacylglycerols | Phospholipids |
Lipogenic gene suppression | None | None | FASN, SCD1, LPL |
Milk fat correlation | Exponential (negative) | Weak positive | Linear (negative) |
Trans-10 18:1 coexists in metabolic networks with CLA isomers, particularly trans-10,cis-12 CLA—the most potent mammary lipogenesis inhibitor known (IC50 = 0.1 μM for ACACA downregulation). Although trans-10 18:1 is the reduction product of trans-10,cis-12 CLA, it does not mediate its antilipogenic effects. Instead, trans-10,cis-12 CLA:
In contrast, trans-10 18:1 may modulate CLA isomerization. Rumen models show that diets inducing trans-10 18:1 accumulation also increase trans-10,cis-12 CLA yield (R2 = 0.89). However, in vitro biohydrogenation kinetics reveal that trans-10 18:1 peaks 6–8 hours after trans-10,cis-12 CLA, confirming sequential reduction [7] [9]. The isomer-specific effects are stark:
Table 3: Functional Contrasts of Key C18 Biohydrogenation Intermediates
Isomer | Milk Fat Impact | Primary Metabolic Effect | Lipogenic Gene Targets |
---|---|---|---|
trans-10 18:1 | Neutral | Energy substrate for β-oxidation | None |
trans-10,cis-12 CLA | ↓↓↓ (44–50%) | SREBP1c proteolytic inhibition | FASN, ACACA, LPL, SCD1 |
trans-11 18:1 | ↑ (5–8%) | PPARγ agonism, de novo FA synthesis promotion | FABP4, GPAM |
cis-9,trans-11 CLA | ↑ (3–5%) | LXRα activation, cholesterol efflux | ABCG1, SREBF2 |
Notably, trans-10 18:1 serves as a biomarker for rumen dysfunction, correlating with low ruminal pH (<5.8) and altered VFA ratios (acetate:propionate <2.0). Its elevation in milk fat >1.2% of total fatty acids provides 89% diagnostic sensitivity for diet-induced MFD [4] [5].
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